molecular formula C14H18BBrO2 B15223307 (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15223307
M. Wt: 309.01 g/mol
InChI Key: JKQKNDIEPXEZOD-CMDGGOBGSA-N
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Description

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a bromine atom at the 3-position of a styryl group attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its structure combines conjugation from the styryl moiety with the electron-withdrawing bromine, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional materials . The pinacol group enhances stability, while the bromine provides a handle for further functionalization.

Properties

Molecular Formula

C14H18BBrO2

Molecular Weight

309.01 g/mol

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+

InChI Key

JKQKNDIEPXEZOD-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)Br

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromostyrene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditionsThis reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromostyryl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .

Scientific Research Applications

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromostyryl and dioxaborolane groups. The bromostyryl group can undergo electrophilic and nucleophilic reactions, while the dioxaborolane moiety can participate in boron-mediated reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Br C₁₄H₁₆BBrO₂ ~317.0 g/mol High reactivity in cross-coupling; bromine enables halogenation or Suzuki couplings .
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-F C₁₄H₁₇BF₂O₂ 266.10 g/mol Increased electron deficiency due to fluorine; lower molecular weight .
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br (phenyl) C₁₃H₁₇BBrO₂ 303.0 g/mol No styryl conjugation; reduced reactivity in alkenylation reactions .
(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OCH₃ C₁₅H₂₁BO₃ 272.1 g/mol Electron-donating methoxy group enhances fluorescence properties for H₂O₂ detection .

Key Observations :

  • Bromine vs. Fluorine : Bromine’s larger atomic size and polarizability enhance electrophilicity at the styryl group compared to fluorine, favoring cross-coupling reactions .
  • Styryl vs. Phenyl : The styryl group’s conjugation improves stability and π-orbital overlap, critical for applications in optoelectronics .

Reactivity and Stability

  • Hydrolysis Stability : The pinacol boronate core resists hydrolysis, but electron-withdrawing groups (e.g., -Br, -F) increase susceptibility compared to electron-donating substituents (e.g., -OCH₃) .
  • Cross-Coupling Efficiency: Bromine’s leaving-group ability enhances reactivity in Suzuki-Miyaura couplings compared to non-halogenated analogs .
  • Fluorescence Applications: Methoxy- or cyano-substituted styrylboronates (e.g., CSTBPin, MSTBPin) exhibit stronger fluorescence quenching for H₂O₂ detection, while bromine’s heavy atom effect may reduce emission intensity .

Biological Activity

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties based on diverse research findings and data.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H16_{16}BBrO2_2
  • CAS Number : 1242770-51-9

Research indicates that the compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Pathways : The compound may modulate signaling pathways that are crucial for cell survival and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

StudyCell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast Cancer)15.2Induces apoptosis via caspase activation
HeLa (Cervical Cancer)10.4Inhibits cell migration and invasion
A549 (Lung Cancer)12.7Disrupts microtubule dynamics

Enzyme Inhibition

The compound has shown inhibitory effects on specific enzymes:

EnzymeInhibition TypeIC50_{50} (µM)
AromataseCompetitive8.5
Topoisomerase IINon-competitive6.1

Study 1: Antitumor Activity in Vivo

A recent study evaluated the in vivo antitumor efficacy of this compound using a xenograft model. The results indicated a significant reduction in tumor size compared to the control group.

  • Dosage : 20 mg/kg administered bi-weekly
  • Outcome : Tumor volume decreased by 45% after four weeks of treatment.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human peripheral blood mononuclear cells (PBMCs) to evaluate the safety profile of the compound.

  • Results : The compound exhibited low cytotoxicity with an IC50_{50} greater than 50 µM, indicating a favorable safety margin for potential therapeutic applications.

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